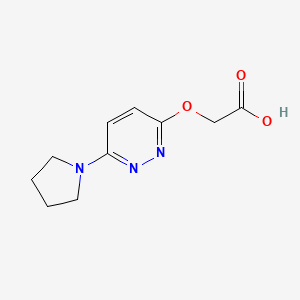
ethyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-methylglycinate
Übersicht
Beschreibung
Ethyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-methylglycinate is a chemical compound belonging to the class of pyrimidinamine derivatives. Pyrimidinamines are known for their diverse biological activities and applications in various fields such as agriculture, medicine, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-methylglycinate typically involves the reaction of 6-chloro-2-methylpyrimidin-4-ylamine with ethyl N-methylglycinate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using advanced chemical reactors and automated systems to ensure consistency and efficiency. The process may also include purification steps to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-methylglycinate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, ethyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-methylglycinate is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may be used as a probe to investigate cellular processes or as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has shown promise in medicinal chemistry, where it may be used in the development of new drugs. Its derivatives could potentially exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties.
Industry: In the industrial sector, this compound may be used in the production of agrochemicals, pharmaceuticals, and other chemical products.
Wirkmechanismus
The mechanism by which ethyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-methylglycinate exerts its effects depends on its specific application. For example, in the case of antimicrobial activity, the compound may inhibit the growth of microorganisms by interfering with their metabolic pathways or cell wall synthesis. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ethyl N-(2-methylpyrimidin-4-yl)-N-methylglycinate: A closely related compound with a similar structure but lacking the chlorine atom.
Ethyl N-(6-chloropyrimidin-4-yl)-N-methylglycinate: Another derivative with a different substitution pattern on the pyrimidine ring.
Uniqueness: Ethyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-methylglycinate is unique due to the presence of both the chlorine atom and the methyl group on the pyrimidine ring, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
ethyl 2-[(6-chloro-2-methylpyrimidin-4-yl)-methylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-4-16-10(15)6-14(3)9-5-8(11)12-7(2)13-9/h5H,4,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCWAWJLJHNFGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)C1=CC(=NC(=N1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-azidoethyl)octahydro-1H-cyclopenta[e][1,4]oxazepine](/img/structure/B1493228.png)
![3-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile](/img/structure/B1493230.png)




![(6-(4-Aminophenyl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1493237.png)
![2-Chloro-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B1493238.png)



![8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-amine](/img/structure/B1493245.png)
![3-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1493247.png)

